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Compound of Interest

Compound Name:
2-Chloro-7H-pyrrolo[2,3-

D]pyrimidin-4-amine

Cat. No.: B1429575 Get Quote

An In-depth Technical Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Privileged

Scaffold in Modern Medicinal Chemistry

Abstract
2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound built upon the 7-

deazapurine scaffold. While its name is a mouthful, its significance in the landscape of drug

discovery and development is profound and elegant. This molecule is not typically an active

pharmaceutical ingredient (API) itself, but rather a critical starting material—a versatile building

block for the synthesis of highly targeted therapeutics. Its unique electronic properties and

strategically positioned reactive sites make it a favored scaffold for developing kinase inhibitors,

a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.

This guide provides an in-depth examination of its chemical properties, synthesis, reactivity,

and pivotal role in the creation of next-generation medicines, intended for researchers and

professionals in the pharmaceutical sciences.

The Strategic Importance of the 7-Deazapurine Core
In the world of medicinal chemistry, certain molecular frameworks are deemed "privileged

scaffolds." These are structures that can bind to multiple biological targets with high affinity,

allowing them to serve as a foundation for developing a wide range of therapeutic agents. The

pyrrolo[2,3-d]pyrimidine core, of which 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a

derivative, is one such scaffold.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1429575?utm_src=pdf-interest
https://www.benchchem.com/product/b1429575?utm_src=pdf-body
https://www.benchchem.com/product/b1429575?utm_src=pdf-body
https://www.benchchem.com/product/b1429575?utm_src=pdf-body
https://www.mdpi.com/1420-3049/30/14/2917
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structurally, it is an analogue of purine, a key component of DNA and RNA. This mimicry allows

it to interact with the ATP-binding sites of many enzymes, particularly kinases.[2] Kinases are a

large family of enzymes that regulate the majority of cellular pathways, and their dysregulation

is a hallmark of many diseases, most notably cancer.[3][4] By blocking the ATP-binding site,

inhibitors developed from this scaffold can effectively shut down aberrant kinase activity. The

absence of the nitrogen atom at the 7-position (hence "7-deaza") provides a key vector for

chemical modification without disrupting the core interactions necessary for kinase binding, a

crucial feature for optimizing drug properties.[5][6]

Physicochemical Profile and Structural Analysis
A thorough understanding of a molecule's fundamental properties is the bedrock of its

application in synthesis.

Identity and Nomenclature
IUPAC Name: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS Number: 1192711-88-8[7]

Molecular Formula: C₆H₅ClN₄[3][7]

Synonyms: 2-Chloro-4-amino-7H-pyrrolo[2,3-d]pyrimidine

Structural and Electronic Properties
The molecule's reactivity and biological function are dictated by its structure. It is a bicyclic,

aromatic system containing a fused pyrrole and pyrimidine ring.[3] This extended π-electron

system confers thermodynamic stability.[3] The key features for a synthetic chemist are the two

primary reactive "handles":

C2-Chlorine Atom: The chlorine atom is an excellent leaving group, making the C2 position

highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile

introduction of various side chains to explore structure-activity relationships (SAR).

C4-Amino Group: The exocyclic amino group can be functionalized, although it is more

commonly a key hydrogen-bonding moiety for interacting with the hinge region of kinase

enzymes. It can also participate in nucleophilic substitution reactions.[3]
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Physicochemical Data
The quantitative properties of the compound are summarized below.

Property Value Source

Molecular Weight 168.58 g/mol [3][7]

Appearance
White to off-white crystalline

solid
[8]

Melting Point >215°C [9]

Boiling Point 366.3 °C (Predicted) [7]

Solubility

Soluble in DMSO and

Methanol (with sonication);

sparingly soluble in water.

[8][9]

pKa 10.68 ± 0.20 (Predicted) [9]

Synthesis and Chemical Reactivity
The accessibility of this scaffold is crucial for its widespread use. Various synthetic routes have

been developed, often starting from commercially available pyrimidine precursors.

General Synthetic Strategy
A common approach involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by

chlorination and amination steps. The specific sequence can vary, but the overall logic is to

build the heterocyclic system and then install the key functional groups.
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Pyrimidine Precursors

Cyclization to form
Pyrrolo[2,3-d]pyrimidine Core

 Ring Formation 

Chlorination at C2 & C4
(e.g., using POCl₃)

 Halogenation 

Selective Amination at C4

 Nucleophilic Substitution 

2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine

 Final Product 

Kinase Active Site

Kinase Enzyme ATP Binding Pocket

Phosphorylated
Substrate Phosphorylates

Signaling Blocked Inhibition

ATP

 Binds

Scaffold-Based
Inhibitor

 Competes & Binds

Substrate Protein

 Binds
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Start

Combine Reactants:
- Scaffold (1 eq)

- Boronic Acid (1.2 eq)
- Pd Catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., K₂CO₃)
- Solvent (e.g., Dioxane/H₂O)

Inert Atmosphere
(N₂ or Ar)

Heat to 80-100 °C
Monitor by LC-MS

Aqueous Workup:
- Cool reaction

- Dilute with EtOAc
- Wash with H₂O & Brine

Purification:
Silica Gel Column Chromatography

Characterization:
¹H NMR, ¹³C NMR, HRMS

Pure Derivative

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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